N-Alkylation Rate Retardation vs. 2,4,6-Tri-tert-butylaniline Under High Pressure
The reaction of the target compound with alkyl iodides (e.g., methyl iodide) proceeds significantly slower than that of its primary-amine analog 2,4,6-tri-tert-butylaniline, directly quantifying the additional steric shielding introduced by the N-methyl group. Under high-pressure conditions (5 atm, 120 °C) the target compound requires 12 h to achieve approximately 60 % conversion to the quaternary ammonium salt, whereas the primary aniline 2,4,6-tri-tert-butylaniline reaches ~80 % conversion in only 6 h at ambient pressure and 80 °C [1].
| Evidence Dimension | Yield and reaction time for N-alkylation with methyl iodide |
|---|---|
| Target Compound Data | ~60 % yield after 12 h; conditions: 5 atm, 120 °C |
| Comparator Or Baseline | 2,4,6-Tri-tert-butylaniline: ~80 % yield after 6 h; conditions: ambient pressure, 80 °C |
| Quantified Difference | 2-fold longer reaction time despite higher pressure and temperature; ~20 % lower ultimate yield |
| Conditions | Neat alkyl iodide; high-pressure reactor; temperature and pressure as stated [1] |
Why This Matters
For procurement, the differential reactivity defines the compound's role as a 'steric probe' molecule: if N-alkylation rate is the critical experimental variable, the two anilines are not interchangeable, and the target compound offers a distinct, quantifiably slower kinetic regime.
- [1] Okamoto, Y.; Shimizu, H. Steric hindrance under high pressure. Reactions of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides. J. Am. Chem. Soc. 1968, 90 (22), 6145–6148. View Source
